molecular formula C23H19BrN4O3 B2592359 2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 846587-69-7

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2592359
CAS No.: 846587-69-7
M. Wt: 479.334
InChI Key: RKEYAZIQQDKGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a potent and selective small molecule inhibitor identified in scientific research for its activity against Janus Kinase 3 (JAK3). This compound functions by competitively binding to the ATP-binding site of the JAK3 enzyme, a critical component of the cytokine receptor signaling pathway, thereby inhibiting its phosphorylation and subsequent activation of the STAT transcription factors. The design of this molecule, featuring a complex pyrano[3,2-c]pyridine core, contributes to its specificity and potency. Research involving this inhibitor is primarily focused on immunology and oncology, as JAK3 plays a non-redundant role in signaling through the common gamma-chain (γc) cytokine receptors, which are essential for the development and function of lymphocytes. Consequently, it serves as a valuable pharmacological tool for investigating JAK-STAT signaling in cellular and animal models of autoimmune diseases, hematological cancers, and organ transplant rejection. Its high selectivity profile makes it particularly useful for dissecting the specific contributions of JAK3 in complex biological systems without the confounding effects of inhibiting other JAK family members like JAK1 or JAK2. This product is intended for research purposes only and is not for diagnostic or therapeutic use. The compound is available for procurement from chemical suppliers specializing in research compounds, such as BLDpharm (as catalog number BD283091) [https://www.bldpharm.com/products/2751359-08-3.html], and its structure and inhibitory profile have been described in the patent literature [https://patents.google.com/patent/US20160068599A1/en].

Properties

IUPAC Name

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O3/c1-13-9-19-21(23(29)28(13)12-15-5-3-4-8-27-15)20(17(11-25)22(26)31-19)16-10-14(24)6-7-18(16)30-2/h3-10,20H,12,26H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEYAZIQQDKGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OC)C(=O)N1CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule belonging to the class of pyranopyridines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

The molecular formula of the compound is C17H14BrN3O3C_{17}H_{14}BrN_3O_3 with a molecular weight of 388.22 g/mol. The structure includes a pyran ring fused with a pyridine derivative, which is significant for its biological interactions.

PropertyValue
Molecular Weight388.22 g/mol
Molecular FormulaC17H14BrN3O3
LogP2.3753
LogD2.3723
Polar Surface Area78.526 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors3

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors in cellular pathways. The presence of the amino group enhances its reactivity and potential binding affinity to various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cell lines, particularly breast cancer (MDA-MB-231). The cytotoxic effects are attributed to the structural features that enhance interaction with cellular targets.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer proliferation and survival pathways. Enzyme assays have demonstrated that it can act as a competitive inhibitor in certain biochemical reactions.
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:

  • Synthesis and Evaluation : A study synthesized a series of pyranopyridine derivatives, including this compound, and evaluated their anticancer activity against MDA-MB-231 cells. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like paclitaxel, indicating high efficacy (IC50 = 27.6 µM) .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the phenyl ring influence the biological activity significantly. For instance, substituents that enhance electron-withdrawing properties tend to increase cytotoxicity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Halogen and Methoxy Substitutions
  • 4-Bromophenyl Derivative () :
    • Structure: 4-Bromophenyl instead of 5-bromo-2-methoxyphenyl.
    • Impact: The para-bromo substitution lacks the ortho-methoxy group, reducing electron-donating effects and altering steric interactions. Pyridin-3-ylmethyl (vs. pyridin-2-ylmethyl) may affect binding orientation in biological targets .
  • 4-Chlorophenyl Derivative () :
    • Structure: 4-Chlorophenyl and pyridin-3-ylmethyl.
    • Impact: Chlorine’s smaller size and lower electronegativity compared to bromine reduce steric hindrance and lipophilicity. This may lower target affinity but improve solubility .
  • 3-Bromophenyl Derivative () :
    • Structure: 3-Bromophenyl with 6,7-dimethyl groups.
    • Bioactivity: Demonstrated antiproliferative and antitubulin activity (IC₅₀ = 0.8 μM against MCF-7 cells), suggesting meta-substitution enhances tubulin binding .
Hydroxy and Dimethoxy Substitutions
  • 4-Hydroxyphenyl Derivative (): Structure: 4-Hydroxyphenyl and pyridin-3-ylmethyl.
  • 2,4-Dimethoxyphenyl Derivative () :
    • Structure: 2,4-Dimethoxyphenyl and morpholinylethyl chain.
    • Impact: Dual methoxy groups enhance electron-donating effects, while the morpholinylethyl substituent introduces basicity and bulkiness, likely affecting pharmacokinetics .

Modifications to the Pyridine/Pyran Core

  • Pyrano[2,3-d]pyrimidine Derivatives (): Structure: Additional pyrimidine ring fused to pyran. Impact: Increased planarity may enhance DNA intercalation or enzyme inhibition. For example, 7-amino-5-(2-methoxyphenyl)-2,4-dioxo-...carbonitrile () showed improved stability in simulated gastric fluid .
  • Pyrano[3,2-b]pyran Derivatives (): Structure: Dual pyran rings with hydroxymethyl groups. Bioactivity: Compound 6h () exhibited antimicrobial activity (MIC = 8 μg/mL against S. aureus), attributed to the hydroxymethyl group’s hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility : Hydroxyl () and morpholinylethyl () groups enhance aqueous solubility via polarity or ionization.
  • Synthetic Accessibility: Multicomponent reactions (e.g., ) are common for pyrano-pyridine derivatives, though bromo/methoxy substituents may require selective protection-deprotection steps .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving a brominated acetophenone derivative, a pyridine-containing aldehyde, and a cyanoacetamide precursor. Key steps include:

  • Reflux Conditions : Use ethanol as a solvent under reflux (10–20 hours) with ammonium acetate as a catalyst, similar to pyridine-carbonitrile syntheses .
  • Purification : Crystallization from DMF/ethanol (1:2) is effective for isolating the product .
  • Critical Parameters : Control of temperature (80–100°C) and stoichiometric ratios (1:1:1 for ketone, aldehyde, and cyanoacetate) to avoid side reactions.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR peaks to analogous pyrano-pyridine derivatives (e.g., δ 3.08–3.36 ppm for methyl groups, aromatic protons at δ 7.15–7.39 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., C23_{23}H20_{20}BrN3_{3}O3_{3}).
  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions and stereochemistry .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer Activity : Use MTT assays against cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 μM .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
  • Machine Learning : Train models on existing pyrano-pyridine reaction data to predict optimal solvents, catalysts, and temperatures .
  • Case Study : A 2024 study reduced reaction development time by 40% using computational screening of substituent effects on ring closure .

Q. How should researchers address contradictory data in melting points or bioactivity across studies?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis using identical reagents (e.g., confirm bromophenol purity via HPLC) .
  • Crystallization Variability : Test multiple solvent systems (e.g., DMF vs. acetonitrile) to isolate polymorphs, which may explain melting point discrepancies .
  • Bioactivity Validation : Use standardized cell lines and assay protocols (e.g., NIH/3T3 for cytotoxicity baselines) to minimize inter-lab variability .

Q. What strategies enhance the compound’s stability during long-term storage?

  • Methodological Answer :

  • Lyophilization : Freeze-dry the compound in argon atmosphere to prevent hydrolysis of the cyano group.
  • Storage Conditions : Keep at –20°C in amber vials with desiccants (silica gel) to avoid photodegradation and moisture absorption .

Methodological Notes

  • Synthesis Optimization : Prioritize MCRs for scalability, but monitor for byproducts like uncyclized intermediates via TLC .
  • Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD50_{50} in rodents) before in vivo studies .
  • SAR Development : Systematically modify the bromo-methoxyphenyl and pyridin-2-ylmethyl groups to correlate substituent effects with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.